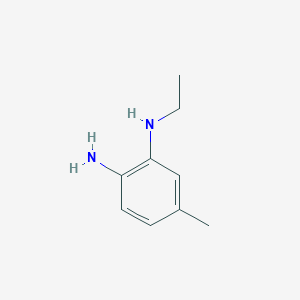
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-ethoxy-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-ethoxy-1-naphthamide” is a complex organic compound. It contains a naphthamide group, which is a derivative of naphthalene, a polycyclic aromatic hydrocarbon with two fused benzene rings . It also contains a 2,5-dimethylfuran-3-yl group, which is a derivative of furan, a heterocyclic compound with a five-membered ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of this compound would be determined by various spectroscopic methods such as FT-IR, NMR, and mass spectrometry . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. For example, the naphthamide group might undergo reactions typical of amides, such as hydrolysis, while the furan ring might undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Alzheimer's Disease Diagnostics
- Fluorescent Probes for Beta-Amyloid Plaques : A study describes the synthesis and optical properties of a fluorescent probe for β-amyloids, indicating its potential for Alzheimer’s disease diagnosis through high binding affinities toward Aβ(1–40) aggregates in vitro (Fa et al., 2015).
Anticancer Agents
- Ferrocenyl Naphthoyl Amino Acid Esters : Research on N-(ferrocenyl)naphthoyl amino acid esters has shown significant anti-proliferative effects in lung cancer and melanoma cell lines, suggesting their utility as potential anticancer agents (Mooney et al., 2010).
Antiprotozoal Activity
- Naphthalene Derivatives from Diospyros Assimilis : A study reported moderate inhibition of protozoan parasites by naphthalene derivatives, indicating potential applications in developing antiprotozoal treatments (Ganapaty et al., 2006).
Fluorescent Chemosensors
- Al(III) Ion Detection : A chemosensor based on naphthalen-2(1H)-one showed enhanced fluorescent emissions in the presence of Al(3+) ions, highlighting its application in metal ion detection and bioimaging (Ding et al., 2013).
properties
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2-ethoxynaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-4-26-20-10-9-16-7-5-6-8-17(16)21(20)22(25)23-12-11-19(24)18-13-14(2)27-15(18)3/h5-10,13,19,24H,4,11-12H2,1-3H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYVCRPRJZIDEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC(C3=C(OC(=C3)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

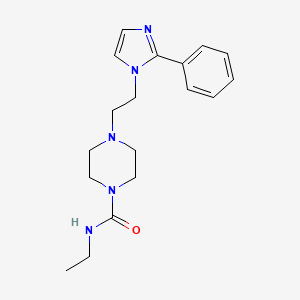
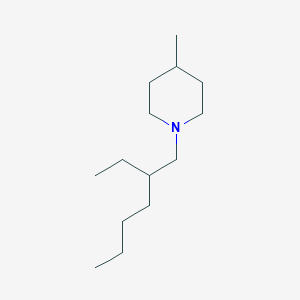
![2-[[1-[2-(2-Chlorophenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2401140.png)
![3-amino-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2401142.png)

![1-[4-(4-Methylphenyl)phenyl]sulfonylpiperidine](/img/structure/B2401144.png)
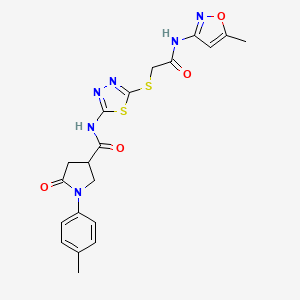
![[(2R,5S)-5-(Hydroxymethyl)piperazin-2-yl]methanol](/img/structure/B2401146.png)
![Dispiro[3.0.35.14]nonane-9-carbaldehyde](/img/structure/B2401148.png)
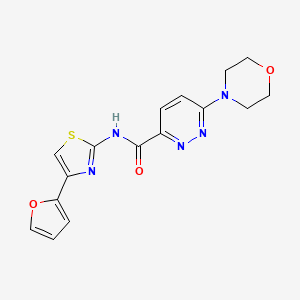
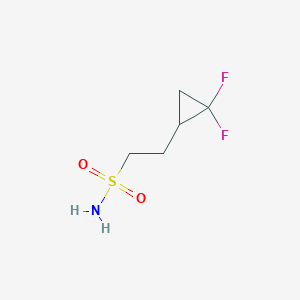
![ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate](/img/no-structure.png)
